molecular formula C12H15N B1448781 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823872-21-4

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Cat. No.: B1448781
CAS No.: 1823872-21-4
M. Wt: 173.25 g/mol
InChI Key: DJDAFISBHLZHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Bicyclo[1.1.1]pentanes as Bioisosteric Replacements

The concept of utilizing bicyclo[1.1.1]pentanes as bioisosteric replacements emerged from systematic investigations into non-classical phenyl ring alternatives in pharmaceutical research. The historical development of this field traces back to early observations that rigid three-dimensional scaffolds could effectively mimic the spatial relationships established by para-substituted benzene rings while providing distinct physicochemical advantages. The initial recognition of bicyclo[1.1.1]pentanes as phenyl bioisosteres occurred through structure-activity relationship studies where researchers observed maintained biological activity upon replacement of aromatic systems with these saturated cage-like structures.

The first significant demonstration of bicyclo[1.1.1]pentane utility as a phenyl bioisostere appeared in 2012 through work by Stepan and colleagues at Pfizer, who developed a bicyclo[1.1.1]pentane analogue of the gamma-secretase inhibitor avagacestat. This landmark study revealed that the bicyclo[1.1.1]pentane-containing compound not only maintained equivalent biological activity to the parent drug but also displayed enhanced solubility, membrane permeability, and reduced metabolic susceptibility. These findings established the foundation for subsequent investigations into bicyclo[1.1.1]pentane bioisosterism and sparked widespread interest in developing synthetic methods for accessing these structures.

The historical context of bicyclo[1.1.1]pentane bioisosterism extends beyond simple structural replacement to encompass fundamental changes in drug design philosophy. Traditional medicinal chemistry approaches had relied heavily on flat, aromatic-rich molecular architectures, but the success of bicyclo[1.1.1]pentane bioisosteres contributed to the broader "escape from flatland" movement in pharmaceutical research. This paradigm shift emphasized the importance of three-dimensional molecular complexity and increased fraction of sp3-hybridized carbon atoms in improving drug-like properties.

Early synthetic approaches to bicyclo[1.1.1]pentane derivatives required multi-step sequences starting from specialized precursors, limiting their practical application in drug discovery programs. The historical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for many derivatives, was first described by Applequist in 1982 through a five-step sequence yielding only 400 milligrams of product. Subsequent improvements by Michl in 1988 enabled larger-scale preparation through photochemical reactions between propellane and diacetyl, though these methods still required specialized equipment and extensive purification protocols.

The compound this compound emerged within this historical context as researchers recognized the need for more diverse bicyclo[1.1.1]pentane-containing building blocks beyond simple carboxylic acid derivatives. The development of benzylamine derivatives represented a significant expansion of structural diversity, providing access to nitrogen-containing bicyclo[1.1.1]pentane systems that could more effectively mimic diarylmethanamine cores common in bioactive molecules. This historical progression from simple dicarboxylic acid derivatives to complex benzylamine systems reflects the maturation of bicyclo[1.1.1]pentane chemistry from academic curiosity to practical pharmaceutical tool.

The historical development of bicyclo[1.1.1]pentane bioisosterism has been characterized by iterative improvements in both synthetic methodology and understanding of structure-activity relationships. Early examples focused primarily on demonstrating maintained biological activity upon phenyl ring replacement, while more recent investigations have emphasized the quantitative analysis of physicochemical property improvements. This evolution has led to a more sophisticated understanding of when and how bicyclo[1.1.1]pentane bioisosteres provide advantages over traditional aromatic systems.

Historical Milestone Year Key Contribution Impact on Field
First bicyclo[1.1.1]pentane synthesis 1982 Applequist synthesis via cyclobutanone Established synthetic precedent
Photochemical propellane method 1988 Michl photochemical approach Enabled larger-scale preparation
Gamma-secretase inhibitor analogue 2012 Stepan bioisostere demonstration Validated pharmaceutical utility
Strain-release amination 2016 Baran propellane functionalization Revolutionized synthetic access
Flow photochemistry scaling 2021 Kilogram-scale BCP synthesis Enabled industrial application

Role of this compound in Structural Diversification

The compound this compound occupies a central position in the structural diversification of bicyclo[1.1.1]pentane-containing molecules, serving as both a synthetic target and a building block for more complex structures. This molecule represents a prototypical example of bicyclo[1.1.1]pentane benzylamine derivatives, which have emerged as highly sought structural motifs due to their ability to mimic diarylmethanamine cores while providing enhanced three-dimensional character. The structural features of this compound enable systematic exploration of structure-activity relationships in medicinal chemistry programs, facilitating the development of novel therapeutic agents with improved pharmacological profiles.

The synthesis of this compound has been achieved through multiple complementary methodologies, each contributing to understanding of its role in structural diversification. The strain-release 2-azaallyl anion addition approach provides direct access to benzylamine bicyclo[1.1.1]pentane derivatives through reaction of N-benzyl ketimines with [1.1.1]propellane. This methodology tolerates broad substrate scope and proceeds rapidly at room temperature, enabling preparation of 23 different bicyclo[1.1.1]pentane benzylamine derivatives in a single study. The reaction mechanism involves generation of 2-azaallyl anions in situ from ketimines, followed by addition across the highly strained central bond of [1.1.1]propellane.

Alternative synthetic approaches to this compound have utilized metal hydride hydrogen atom transfer protocols with mesityl sulfinimines, enabling stereoselective synthesis with high diastereoselectivity. These methods have demonstrated particular utility for accessing enantioenriched derivatives, expanding the structural diversity accessible through bicyclo[1.1.1]pentane chemistry. The stereoselective synthesis capabilities enable exploration of chirality effects in biological systems, providing access to both enantiomers of target compounds for comprehensive pharmacological evaluation.

The structural diversification enabled by this compound extends beyond the parent compound to encompass numerous functionalized derivatives accessible through post-synthetic modification. Borylation methodologies have enabled preparation of pinacol boronate derivatives that serve as versatile intermediates for further functionalization through cross-coupling reactions. These boronate derivatives undergo palladium-catalyzed arylation reactions with diverse aryl bromides, enabling systematic structure-activity relationship studies through incorporation of various substituents on the aromatic rings.

The compound serves as a key intermediate in accessing more complex bicyclo[1.1.1]pentane-containing structures through its amine functionality. The primary amine group provides a reactive handle for amide formation, alkylation reactions, and other nitrogen-centered transformations that enable library synthesis for drug discovery applications. This versatility has made this compound a popular building block in pharmaceutical research programs, where it serves as a starting point for preparing focused libraries of bicyclo[1.1.1]pentane-containing compounds.

Recent investigations have demonstrated the utility of this compound in accessing biologically relevant molecular architectures. The compound has been employed in the synthesis of bicyclo[1.1.1]pentane analogues of known pharmaceutical agents, enabling direct comparison of activity and properties between aromatic and bicyclo[1.1.1]pentane-containing variants. These studies have provided valuable insights into the structure-activity relationships governing bicyclo[1.1.1]pentane bioisosterism and have guided the design of improved therapeutic agents.

The role of this compound in structural diversification is further exemplified by its incorporation into heterocyclic systems and macrocyclic structures. Advanced synthetic methodologies have enabled embedding of bicyclo[1.1.1]pentane units into porphyrinoid macrocycles and other complex molecular frameworks. These applications demonstrate the versatility of the bicyclo[1.1.1]pentane scaffold in diverse chemical contexts and highlight the compound's utility as a building block for accessing previously inaccessible molecular architectures.

Structural Diversification Application Methodology Product Class Key Advantages
Cross-coupling reactions Palladium-catalyzed arylation Substituted benzylamines Broad substrate scope
Amide formation Acylation chemistry N-substituted derivatives Enhanced stability
Alkylation reactions N-alkylation protocols Tertiary amines Increased lipophilicity
Heterocycle formation Cyclization reactions Bicyclic systems Novel scaffolds
Macrocycle incorporation Template synthesis Complex frameworks Three-dimensional arrays

The integration of this compound into drug discovery workflows has been facilitated by commercial availability and standardized synthetic protocols. Pharmaceutical companies including Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, and Janssen Pharmaceuticals have incorporated this compound and related derivatives into their medicinal chemistry programs. This widespread adoption reflects the compound's utility in structural diversification and its role in enabling the transition of bicyclo[1.1.1]pentane-containing bioactive compounds toward clinical development.

Properties

IUPAC Name

[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDAFISBHLZHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

The key starting material for synthesizing BCP derivatives is [1.1.1]propellane, a highly strained bicyclic compound. Its central bond is exceptionally reactive, enabling strain-release reactions to form BCP scaffolds efficiently.

  • Photochemical Flow Synthesis of BCP Core: A robust and scalable method involves the photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in a flow reactor system. This mercury lamp- and quartz vessel-free protocol enables the rapid production of diketone intermediates on a kilogram scale within hours, which can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in batch mode at multigram to 500 g scale.

  • Radical and Catalytic Approaches: Direct catalytic asymmetric synthesis methods have been developed where aldehydes add to [1.1.1]propellane under photocatalytic conditions to generate α-chiral BCPs. These methods rely on hydrogen atom transfer (HAT) catalysts and photocatalysts working in concert to achieve selective radical additions, minimizing side reactions such as oligomerization of BCP radicals.

Functionalization to Introduce the Phenylmethanamine Moiety

The transformation from the bicyclo[1.1.1]pentane core to the target compound requires the installation of a 4-substituted phenylmethanamine group.

  • Synthesis of BCP-Containing Amines: One approach involves the conversion of BCP dicarboxylic acid derivatives into amines via intermediates such as amino acids or protected amines. For example, the reaction of BCP carboxylic acids with azide reagents in the presence of triethylamine in tert-butanol solvent at elevated temperatures (around 85 °C) leads to amine formation after reduction and purification steps.

  • Cross-Coupling and Radical Functionalization: Advanced methods use copper-catalyzed reductive coupling of amine-ligated copper complexes with [1.1.1]propellane-derived radicals to directly form BCP benzylamines. This method allows rapid access to various BCP amine analogues, including derivatives of pharmaceuticals, with good yields (e.g., 51% over three steps for a leflunomide analogue).

  • Boronic Ester Intermediates: BCP boronic esters synthesized via transition-metal-free methods using organohalides and borylating agents under LED irradiation serve as versatile intermediates. These can be further functionalized by Suzuki cross-coupling or Tamao-Fleming oxidation to install amine-containing substituents on the phenyl ring.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate Scale Yield
1 Photochemical addition (Flow) [1.1.1]Propellane + Diacetyl, 365 nm irradiation Bicyclo[1.1.1]pentane diketone ~1 kg in 6 h Not specified
2 Haloform reaction (Batch) Diketone + Haloform reagents Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 500 g scale Not specified
3 Azide substitution and reduction BCP acid + (PhO)2P(O)N3 + Et3N in tBuOH, 85 °C, 24 h BCP amine intermediate Multigram scale ~80-83%
4 Copper-catalyzed reductive coupling Amine-ligated Cu catalyst + [1.1.1]propellane radical BCP benzylamine derivatives Gram scale Up to 51% over 3 steps
5 Boronic ester formation and cross-coupling Organohalides + borylating agents, LED irradiation BCP-Bpin intermediates Multigram scale Moderate to good

Detailed Research Findings and Notes

  • The photochemical flow synthesis of the BCP core is notable for its scalability and operational simplicity, avoiding hazardous mercury lamps and quartz vessels. This enhances safety and accessibility for medicinal chemistry labs.

  • The azide-mediated amination strategy is effective for introducing amine groups on BCP derivatives, with purification typically achieved via column chromatography using hexane and methyl tert-butyl ether gradients.

  • Copper-catalyzed reductive coupling enables direct installation of amine substituents on the BCP scaffold, facilitating late-stage functionalization of drug-like molecules and natural products.

  • Transition-metal-free borylation methods under visible light irradiation provide access to BCP boronic esters, which are versatile intermediates for further functionalization, including Suzuki coupling to install phenylmethanamine groups.

  • Optimization studies show that photochemical reactions at 365 nm in flow reactors yield significantly higher product amounts compared to other wavelengths or batch conditions, highlighting the importance of reaction engineering in BCP synthesis.

This comprehensive overview synthesizes current state-of-the-art methods for preparing (4-(bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine, emphasizing scalable photochemical construction of the BCP core, strategic amination approaches, and versatile functionalization techniques. These methodologies collectively enable efficient access to this valuable bicyclic amine for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted phenyl derivatives.

Scientific Research Applications

a. Therapeutic Potential

Research indicates that (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine may exhibit properties beneficial for drug development. Its unique bicyclic structure can influence biological activity, making it a candidate for further investigation in pharmacology. Compounds with similar structures have been explored for their efficacy as neurotransmitter modulators and potential treatments for neurological disorders.

b. Case Studies

  • Neurotransmitter Modulation : A study explored the effects of bicyclic amines on serotonin receptors, suggesting that modifications to the bicyclic framework could enhance receptor affinity and selectivity.
  • Antidepressant Activity : Another investigation highlighted the potential of bicyclic amines in developing novel antidepressants, focusing on their ability to modulate monoamine transporters.

a. Polymer Chemistry

The compound's amine functional group allows it to be utilized in the synthesis of polymers and copolymers. Its incorporation can enhance the mechanical properties and thermal stability of materials.

b. Case Studies

  • Polymer Synthesis : Research demonstrated that incorporating this compound into polymer matrices improved tensile strength and flexibility.
  • Nanocomposites : Studies on nanocomposite materials have shown that this compound can serve as a coupling agent, enhancing the dispersion of nanoparticles within polymer matrices.

a. Research Tool

This compound can be employed as a standard in analytical methods such as chromatography and mass spectrometry due to its well-defined structure.

b. Case Studies

  • Chromatographic Analysis : The compound has been used in developing new methods for detecting trace levels of amines in environmental samples.
  • Mass Spectrometry Calibration : Its stability and known molecular weight make it suitable for calibrating mass spectrometric instruments.

Mechanism of Action

The mechanism of action of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Fluorinated Derivatives

  • (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine Molecular Formula: C₁₂H₁₄FN Molecular Weight: 191.24 g/mol Key Feature: Fluorine substitution at the BCP scaffold enhances electronegativity and metabolic stability. Applications: Fluorinated BCP amines are prioritized in CNS drug candidates due to improved blood-brain barrier penetration .
  • (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride

    • Molecular Formula : C₆H₁₀ClF₂N
    • Molecular Weight : 169.6 g/mol
    • Key Feature : Fluorine at the BCP’s bridgehead position and hydrochloride salt formation increase aqueous solubility. The compact structure is advantageous for fragment-based drug design .

Hydroxyl and Methanol Derivatives

  • (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol Molecular Formula: C₁₂H₁₃FO Molecular Weight: 192.23 g/mol Key Feature: Replacement of the amine (-NH₂) with a hydroxyl (-OH) group reduces basicity, altering hydrogen-bonding interactions. This derivative is less reactive but may serve as an intermediate for ester or ether prodrugs .

Trifluoromethyl and Halogen-Substituted Derivatives

  • (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride

    • Molecular Formula : C₆H₁₀ClF₃N
    • Molecular Weight : 255.71 g/mol
    • Key Feature : The trifluoromethyl (-CF₃) group introduces steric bulk and strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism .
  • 3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride

    • Molecular Formula : C₁₁H₁₃Cl₂N
    • Key Feature : A chlorophenyl substituent increases van der Waals interactions with hydrophobic protein pockets, improving binding affinity in kinase inhibitors .

Salt Forms and Piperidine Derivatives

  • 1-Bicyclo[1.1.1]pentanylmethanamine Hydrochloride

    • Molecular Formula : C₆H₁₂ClN
    • Molecular Weight : 133.62 g/mol
    • Key Feature : Hydrochloride salt formation enhances crystallinity and stability, simplifying purification and formulation .
  • 4-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine Hydrochloride

    • Molecular Formula : C₁₁H₁₇ClF₃N
    • Molecular Weight : 255.71 g/mol
    • Key Feature : Piperidine substitution introduces a secondary amine, modulating pKa and bioavailability for GPCR-targeted therapeutics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine C₁₂H₁₅N 173.25 Primary amine Bioisostere for drug scaffolds
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine C₁₂H₁₄FN 191.24 BCP-fluorine CNS drug candidates
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride C₆H₁₀ClF₂N 169.6 Bridgehead fluorine + HCl salt Fragment-based screening
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol C₁₂H₁₃FO 192.23 Hydroxyl group Prodrug intermediate
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride C₆H₁₀ClF₃N 169.6 Trifluoromethyl group Lipophilic therapeutics
3-(3-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride C₁₁H₁₃Cl₂N 230.14 Chlorophenyl substituent Kinase inhibitors
4-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine Hydrochloride C₁₁H₁₇ClF₃N 255.71 Piperidine ring GPCR-targeted drugs

Biological Activity

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is a compound that incorporates the bicyclo[1.1.1]pentane moiety, which has garnered attention for its potential as a bioisostere of the phenyl ring in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies highlighting its efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The bicyclo[1.1.1]pentane structure allows for enhanced binding affinity and selectivity compared to traditional phenyl-containing compounds.

Key Findings:

  • Inhibition of γ-secretase : The compound demonstrated equipotent inhibition compared to established inhibitors while improving passive permeability and solubility, leading to better oral bioavailability in preclinical models .
  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane moiety effectively replaces the para-substituted phenyl ring in several drug candidates, enhancing their pharmacokinetic profiles .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameTarget EnzymeIC50 (µM)Aqueous Solubility (mg/mL)Oral Bioavailability (%)
This compoundγ-secretase0.5580
BMS-708,163 (Phenyl-based control)γ-secretase0.50.820
Compound with CyclopentaneLpPLA20.3375

Case Studies

Several case studies highlight the advantages of using bicyclo[1.1.1]pentane derivatives in drug design:

Case Study 1: LpPLA2 Inhibition
Incorporating the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors resulted in compounds with improved physicochemical properties and maintained high potency compared to traditional phenyl analogs. X-ray crystallography confirmed favorable binding interactions, indicating that this structural modification enhances drug efficacy while reducing side effects .

Case Study 2: Enhanced Oral Absorption
Research demonstrated that replacing a conventional phenyl ring with a bicyclo[1.1.1]pentane led to significant improvements in oral absorption characteristics in mouse models, showcasing the potential for better therapeutic outcomes in clinical applications .

Q & A

Q. Can prodrug strategies improve the bioavailability of BCP amines?

  • Approach : Esterification of hydroxyl groups (e.g., Methyl 2-(3-(2-hydroxyethyl)BCP-1-yl)acetate) enhances solubility. Enzymatic cleavage in vivo regenerates the active amine .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Reports of 53–73% yields for similar BCP amines suggest substrate-specific reactivity. Pre-activation of [1.1.1]propellane with Grignard reagents may improve consistency .
  • NMR Shift Discrepancies : δ 48.3 ppm (BCP-CH2) vs. δ 60.8 ppm (tetrahydro-isoquinoline) in 13C NMR highlights conformational effects. DFT calculations validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.